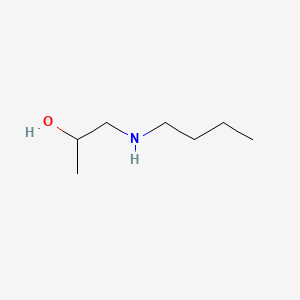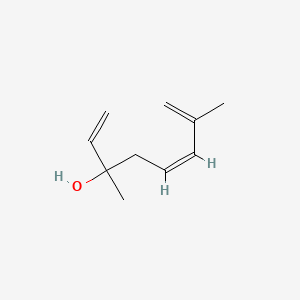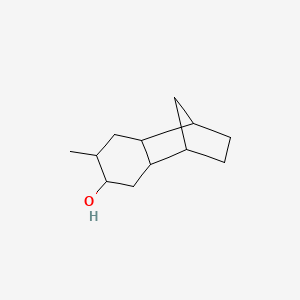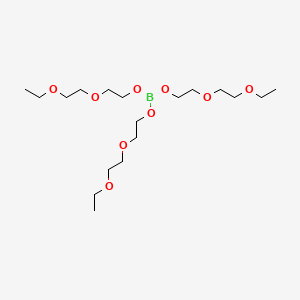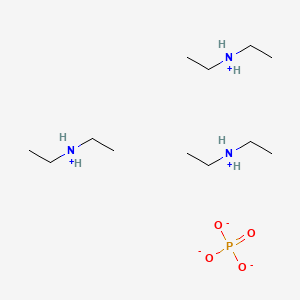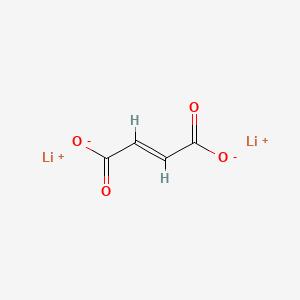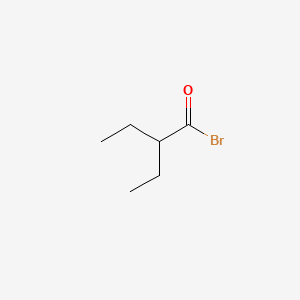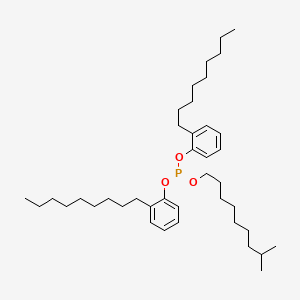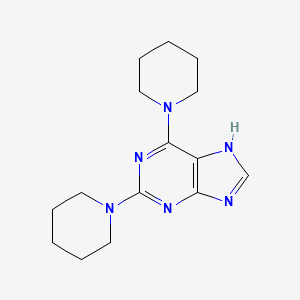
2,6-di(piperidin-1-yl)-7H-purine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 401297 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its involvement in several chemical reactions and its utility in research and industrial applications.
Métodos De Preparación
The synthesis of NSC 401297 involves specific routes and reaction conditions. One common method includes the use of human pluripotent stem cells, such as embryonic stem cells and induced pluripotent stem cells, to derive neural stem cells. This process involves the use of a serum-free neural induction medium, which can convert human pluripotent stem cells into neural stem cells within a week . The preparation of NSC 401297 also involves the use of various reagents and conditions to ensure high efficiency and quality of the resulting compound .
Análisis De Reacciones Químicas
NSC 401297 undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include N-chlorosuccinimide, which acts as a chlorinating and oxidizing agent . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the use of trifluoromethanesulfonic acid and BF3-H2O can activate N-halosuccinimides, allowing for the halogenation of deactivated aromatics .
Aplicaciones Científicas De Investigación
NSC 401297 has a wide range of scientific research applications. It is used in the study of cell fate specification, disease modeling, and drug screening . The compound is also valuable in neuroscience research, particularly in the differentiation of neural stem cells into neurons, oligodendrocytes, and astrocytes . Additionally, NSC 401297 is used in the development of anticancer agents, as it has shown potential in reducing tumor growth in vivo .
Mecanismo De Acción
The mechanism of action of NSC 401297 involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to induce autophagy in macrophages, leading to the killing of intracellular pathogens . This dual mechanism of action, which includes both direct effects on bacteria and modulation of host machinery, highlights the compound’s potential in treating drug-resistant infections .
Comparación Con Compuestos Similares
NSC 401297 can be compared with other similar compounds, such as NSC 710607, which is known for its antitumor activity . While both compounds exhibit cytotoxic properties, NSC 401297’s unique mechanism of action and its ability to induce autophagy in macrophages set it apart from other compounds. Additionally, NSC 401297’s applications in neuroscience and stem cell research further distinguish it from other similar compounds.
Conclusion
NSC 401297 is a versatile compound with significant potential in various scientific fields. Its unique properties, preparation methods, and wide range of applications make it a valuable tool for researchers and industry professionals alike. Whether used in the study of neural stem cells, the development of anticancer agents, or the treatment of drug-resistant infections, NSC 401297 continues to be a compound of great interest and importance.
Propiedades
Número CAS |
1928-79-6 |
|---|---|
Fórmula molecular |
C15H22N6 |
Peso molecular |
286.38 g/mol |
Nombre IUPAC |
2,6-di(piperidin-1-yl)-7H-purine |
InChI |
InChI=1S/C15H22N6/c1-3-7-20(8-4-1)14-12-13(17-11-16-12)18-15(19-14)21-9-5-2-6-10-21/h11H,1-10H2,(H,16,17,18,19) |
Clave InChI |
CXXUKBNUHXUAKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC(=NC3=C2NC=N3)N4CCCCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl N-[bis[(ethoxycarbonylamino)carbamothioylamino]phosphorylcarbamothioylamino]carbamate](/img/structure/B12655348.png)
